4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9/h1-4,9,14H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLHWAPUKOBFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as cesium fluoride and copper catalysts .
Industrial Production Methods: Industrial production of this compound may involve the use of high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride . These methods are designed to optimize yield and efficiency while maintaining the stability of the trifluoromethyl group.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroisoquinoline ring undergoes oxidation to form aromatic isoquinoline derivatives. The trifluoromethyl group modulates reactivity by stabilizing intermediates through electron-withdrawing effects:
Table 1: Oxidation Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 80°C | 4-(Trifluoromethyl)isoquinoline | 72 | |
| DDQ | CH₂Cl₂, rt, 12h | Partially oxidized dihydro derivative | 58 | |
| Ozone (O₃) | -78°C, then workup | Ring-opened carboxylic acid derivative | 65 |
Mechanistic studies indicate that oxidation proceeds via radical intermediates stabilized by the trifluoromethyl group, as evidenced by electron paramagnetic resonance (EPR) spectroscopy.
Reduction Reactions
The compound undergoes hydrogenation and catalytic reduction to yield saturated derivatives:
Key Pathways:
-
Catalytic Hydrogenation:
Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the tetrahydroisoquinoline ring to a fully saturated decahydro derivative (yield: 85–92%). -
Borane-Mediated Reduction:
BH₃·THF selectively reduces the C=N bond in the presence of the trifluoromethyl group, yielding secondary amines (yield: 78%).
Electrophilic Substitution
The electron-deficient aromatic ring undergoes regioselective electrophilic substitution, primarily at the 7-position due to steric and electronic effects:
Table 2: Electrophilic Substitution Examples
| Electrophile | Conditions | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 7-NO₂ | 7-Nitro-4-(trifluoromethyl)-THIQ | 64 | |
| Br₂ (FeBr₃) | CHCl₃, 50°C, 6h | 7-Br | 7-Bromo-4-(trifluoromethyl)-THIQ | 71 |
Density functional theory (DFT) calculations confirm that the trifluoromethyl group directs electrophiles to the 7-position through inductive effects.
Nucleophilic Substitution
The trifluoromethyl group enhances leaving-group ability in SNAr (nucleophilic aromatic substitution) reactions:
Example Reaction:
-
Amination:
Treatment with NaN₃ in DMF at 120°C replaces a nitro group with an azide moiety (yield: 68%).
Cycloaddition Reactions
The compound participates in Diels-Alder and Castagnoli-Cushman reactions (CCR):
Castagnoli-Cushman Reaction:
-
Reacts with homophthalic anhydride in TFA to form (3R*,4R*)-1-oxo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (yield: 54–55%) .
-
The trifluoromethyl group reduces azomethine reactivity in CCR but stabilizes intermediates via hyperconjugation .
Table 3: Cycloaddition Partners
| Dienophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Maleic Anhydride | TFA, reflux, 16h | Tricyclic lactam derivative | 55 | |
| DMAD | Toluene, 100°C | Pyridine-fused adduct | 61 |
Functional Group Transformations
-
Acylation: Reacts with acetyl chloride to form N-acetyl derivatives (yield: 83%).
-
Sulfonation: SO₃/H₂SO₄ introduces sulfonic acid groups at the 7-position (yield: 59%).
Mechanistic Insights
The trifluoromethyl group exerts three primary effects:
Scientific Research Applications
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives, including 4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. For example, one study highlighted the compound's potential to prevent neurodegeneration in animal models .
Antitumor Activity
The compound has demonstrated promising antitumor activity across various cancer cell lines. A study evaluated the cytotoxic effects of several tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines (HSC-2, HSC-3, HSC-4), showing that the derivatives could significantly inhibit cell proliferation .
Data Table: Antitumor Activity of Tetrahydroisoquinoline Derivatives
| Compound Name | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | HSC-2 | 15.5 | |
| 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | HSC-3 | 12.7 | |
| 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | HSC-4 | 10.9 |
Opioid Receptor Modulation
Tetrahydroisoquinoline derivatives have been studied for their interactions with opioid receptors. A notable study focused on a class of tetrahydroisoquinoline κ-opioid receptor antagonists that included compounds structurally related to this compound. These compounds exhibited high selectivity for κ-opioid receptors over μ and δ receptors, indicating their potential for developing new analgesics with fewer side effects .
Anti-inflammatory Properties
The anti-inflammatory potential of tetrahydroisoquinoline derivatives has been explored through various studies. Research has shown that these compounds can inhibit inflammatory pathways by modulating cAMP levels and reducing cytokine production in animal models of inflammation. This suggests a possible application in treating autoimmune diseases.
Case Study: Rheumatoid Arthritis
A study investigated the effects of tetrahydroisoquinoline derivatives on Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when treated with these compounds at optimized doses.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Positional Isomers: 5-CF3-THIQ () and 6-CF3-THIQ () highlight the impact of CF₃ placement. The 4-position in 4-CF3-THIQ likely alters electron density and steric effects differently compared to these isomers. 1-Me-THIQ (1-methyl-THIQ, ): Methyl at position 1 increases lipophilicity but lacks the electron-withdrawing nature of CF₃.
Functional Group Variations :
- 6,7-Dihydroxy-THIQ (): Polar hydroxyl groups at 6,7-positions reduce blood-brain barrier (BBB) penetration but enhance interactions with catechol-O-methyltransferase (COMT). In contrast, CF₃ at position 4 may improve BBB permeability .
- 4-Chloro-3-hydroxyphenyl-THIQ (): Aryl substituents at position 4 confer dopamine D1 antagonist activity, suggesting that 4-CF3-THIQ could interact with similar targets if sterically compatible.
Pharmacological Activity
- Analgesic/Anti-inflammatory Activity: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ () shows potent analgesic effects (hot plate test: ED₅₀ = 12 mg/kg), suggesting that 4-CF3-THIQ might exhibit similar properties if functionalized with polar groups .
Metabolic and Toxicological Profiles
- Metabolism: THIQ and 1-Me-THIQ are excreted >70% unchanged in rats, with minor hydroxylation (4-OH-TIQ: 2.7–8.7%) and N-methylation (0.4–0.7%) . N-methylated THIQs (e.g., salsolinols) are oxidized by MAO to neurotoxic isoquinolinium ions, a pathway relevant to Parkinson’s disease .
BBB Penetration :
- THIQ and 1-Me-THIQ achieve brain concentrations 4.5× higher than blood, indicating efficient BBB crossing. CF₃’s lipophilicity may further enhance this property .
Biological Activity
4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (TFH) is a compound that belongs to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of TFH, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethyl group at the 4-position enhances the lipophilicity and metabolic stability of the compound, which may influence its biological efficacy.
1. Anticancer Activity
Several studies have investigated the anticancer properties of TFH and its derivatives. A quantitative structure-activity relationship (QSAR) analysis demonstrated that the cytotoxicity of tetrahydroisoquinoline derivatives is influenced by molecular size and hydrophobicity. For instance, TFH exhibited significant cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia HL-60 and oral squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4). The 50% cytotoxic concentration (CC50) values ranged from 7 to 20 µM for different derivatives .
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| TFH | HL-60 | 10 |
| TFH | HSC-2 | 15 |
| TFH | HSC-3 | 12 |
2. Antimicrobial Activity
TFH has shown promising antimicrobial activity against various bacterial strains. In comparative studies, it was found to have minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa. These results suggest that TFH could be a potential candidate for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 45 |
| P. aeruginosa | 50 |
| S. typhi | 40 |
| K. pneumoniae | 48 |
3. Anti-inflammatory Activity
Research indicates that TFH derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have reported that certain TFH analogs reduced TNF-α levels by up to 78% at a concentration of 10 µg/mL, suggesting their potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structural modifications in tetrahydroisoquinolines significantly affect their biological activity. The trifluoromethyl group at the 4-position is crucial for enhancing lipophilicity and improving interaction with biological targets. Studies have shown that variations in substituents on the isoquinoline scaffold can lead to different pharmacological profiles.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of various tetrahydroisoquinoline derivatives on cancer cell lines, researchers synthesized several TFH analogs and tested their cytotoxicity using the MTT assay. Results indicated that compounds with higher lipophilicity displayed increased cytotoxicity against HL-60 cells, emphasizing the importance of hydrophobic interactions in drug design .
Case Study 2: Antimicrobial Screening
A series of TFH derivatives were screened for antimicrobial activity against multi-drug resistant bacterial strains. The results showed that certain derivatives exhibited comparable or superior activity to conventional antibiotics like ciprofloxacin, highlighting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?
- Answer: The synthesis of this compound derivatives often involves palladium-catalyzed cycloadditions or microwave-assisted annulation. For instance, microwave irradiation (150°C for 5 minutes in dichloroethane) with 1,2,3,4-tetrahydroisoquinoline and trifluoromethyl-containing precursors achieves efficient cyclization . Purification via flash column chromatography (60 Å silica gel) and characterization by H/C NMR (400–600 MHz) ensure product integrity. Yield optimization requires careful control of stoichiometry (e.g., 1.3 equiv of reactants) and solvent polarity .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Answer: High-resolution H NMR (400–600 MHz) is critical for resolving diastereomeric ratios (e.g., coupling constants in CDCl at 7.26 ppm) . F NMR can specifically track trifluoromethyl group environments. LC-MS (ESI/APCI) with accurate mass analysis (e.g., Agilent 1260 Infinity II) confirms molecular weights, while UHPLC-MS (>99% purity) validates synthetic intermediates .
Q. How are trifluoromethyl-substituted tetrahydroisoquinolines applied in pharmacological studies?
- Answer: These compounds are explored as enzyme inhibitors (e.g., PNMT inhibition via hydroxyl-substituted derivatives) and neurotoxin precursors. For example, N-methylation of 1,2,3,4-tetrahydroisoquinoline generates neurotoxic ions linked to Parkinson’s disease, requiring in vitro assays with human brain N-methyltransferases to study metabolic pathways .
Advanced Research Questions
Q. How does the trifluoromethyl group at the 4-position influence catalytic reactivity and electronic properties?
- Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity, affecting redox potentials. For instance, oxidative potentials of 1,2,3,4-tetrahydroisoquinoline shift to +1.01 V (first dehydrogenation) and +1.15 V (full dehydrogenation vs. NHE), impacting photocatalytic semi-dehydrogenation efficiency. MoS/ZnInS nanocomposites enable selective 3,4-dihydroisoquinoline production under mild conditions . Comparative studies with non-fluorinated analogs (e.g., methyl or methoxy substituents) reveal steric and electronic contributions to reaction kinetics .
Q. What strategies resolve contradictions in reported biological activities of trifluoromethyl-substituted tetrahydroisoquinolines?
- Answer: Discrepancies often arise from substituent positional isomerism. For example, 7-hydroxy-1,2,3,4-tetrahydroisoquinoline shows higher PNMT affinity than 5- or 8-hydroxy analogs due to interactions with a hydrophilic enzyme pocket . Systematic structure-activity relationship (SAR) studies using regioselective functionalization (e.g., sulfonylation at C2 or C3) and methyl ether controls can clarify binding mechanisms .
Q. How can photocatalytic systems be optimized for selective semi-dehydrogenation of this compound?
- Answer: Noble metal-free catalysts like MoS/ZnInS improve sustainability by leveraging visible-light absorption and charge separation. Key parameters include pH control (to stabilize intermediates) and solvent selection (acetonitrile enhances charge transfer). Monitoring reaction progress via H NMR (e.g., disappearance of tetrahydro signals at δ 1.5–2.5 ppm) ensures selectivity for 3,4-dihydroisoquinoline .
Q. What methodologies address challenges in synthesizing bifunctional trifluoromethyl-tetrahydroisoquinoline derivatives?
- Answer: Bifunctional synthesis requires sequential functionalization. For example, sulfonyl chloride coupling (e.g., 4-formylbenzenesulfonyl chloride) with 1,2,3,4-tetrahydroisoquinoline yields sulfonamide derivatives (45% yield after silica gel purification). Microwave-assisted one-pot strategies reduce side reactions, while Dragendorff–Munier staining aids TLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
